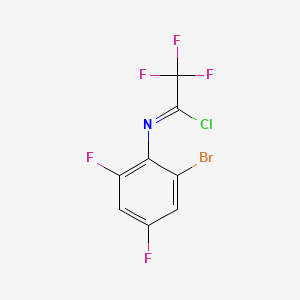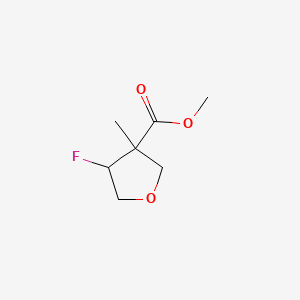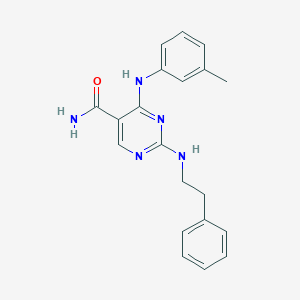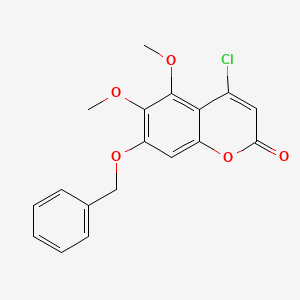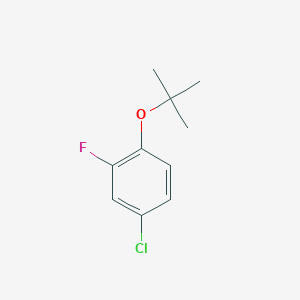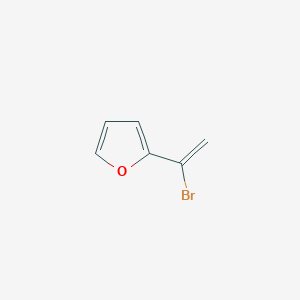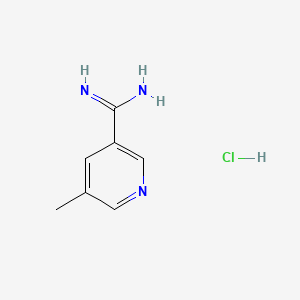
1-(4-Hydroxybutyl)-2,3,3-trimethyl-3H-indol-1-ium Bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Hydroxybutyl)-2,3,3-trimethyl-3H-indol-1-ium Bromide is a synthetic organic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Hydroxybutyl)-2,3,3-trimethyl-3H-indol-1-ium Bromide typically involves the reaction of 2,3,3-trimethylindolenine with 4-bromobutanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux, and the product is isolated through crystallization or column chromatography .
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of catalysts, such as phase transfer catalysts, can also enhance the efficiency of the reaction .
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Hydroxybutyl)-2,3,3-trimethyl-3H-indol-1-ium Bromide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the indole ring, using reducing agents such as sodium borohydride.
Substitution: The bromide ion can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thiols, amines, in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-(4-Hydroxybutyl)-2,3,3-trimethyl-3H-indol-1-ium Bromide has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a precursor for the synthesis of more complex indole derivatives.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mecanismo De Acción
The mechanism of action of 1-(4-Hydroxybutyl)-2,3,3-trimethyl-3H-indol-1-ium Bromide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For instance, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparación Con Compuestos Similares
1-(4-Hydroxybutyl)-3-methylimidazolium Bromide: Similar in structure but with an imidazole ring instead of an indole ring.
1-(4-Aminobutyl)-3-methylimidazolium Bromide: Contains an amino group instead of a hydroxyl group.
1-Butyl-3-methylimidazolium Bromide: Lacks the hydroxyl group and has a butyl chain instead.
Uniqueness: 1-(4-Hydroxybutyl)-2,3,3-trimethyl-3H-indol-1-ium Bromide stands out due to its unique combination of a hydroxyl group and an indole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and advanced materials .
Propiedades
Fórmula molecular |
C15H22BrNO |
|---|---|
Peso molecular |
312.24 g/mol |
Nombre IUPAC |
4-(2,3,3-trimethylindol-1-ium-1-yl)butan-1-ol;bromide |
InChI |
InChI=1S/C15H22NO.BrH/c1-12-15(2,3)13-8-4-5-9-14(13)16(12)10-6-7-11-17;/h4-5,8-9,17H,6-7,10-11H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
AFIUNLKKKOXGNX-UHFFFAOYSA-M |
SMILES canónico |
CC1=[N+](C2=CC=CC=C2C1(C)C)CCCCO.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


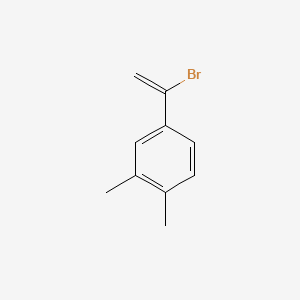
amino]butanoate](/img/structure/B13693704.png)
![4-[4-[2-(1-Boc-4-piperidyl)ethyl]-1-piperazinyl]benzoic Acid](/img/structure/B13693707.png)
![O-[2-Fluoro-5-(trifluoromethyl)benzyl]hydroxylamine Hydrochloride](/img/structure/B13693713.png)
